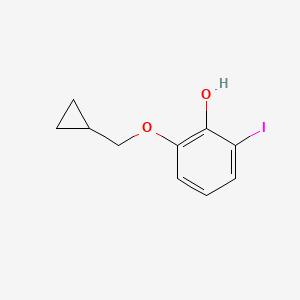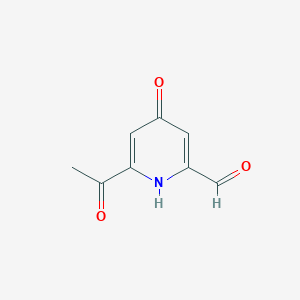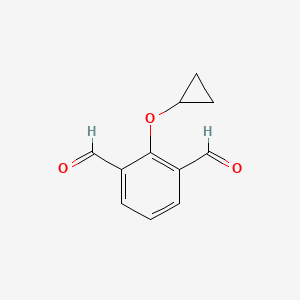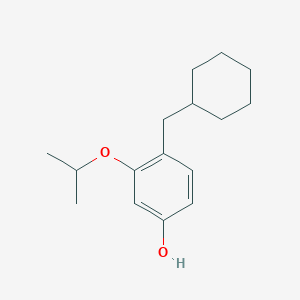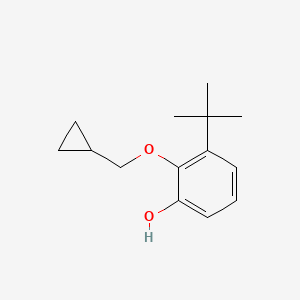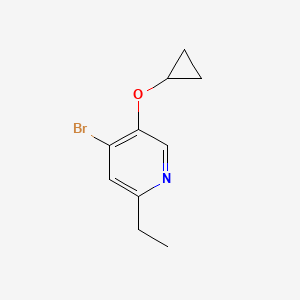
3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound contains a cyclopropoxy group, a dimethylamino group, and a picolinamide structure, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide typically involves the reaction of 3-cyclopropoxy-6-(dimethylamino)picolinic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-6-(dimethylamino)picolinic acid
- 3-Cyclopropoxy-6-(methylamino)picolinic acid
- 3-Cyclopropoxy-6-(dimethylamino)picolinaldehyde
Uniqueness
3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-(dimethylamino)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)11-9(17-8-4-5-8)6-7-10(14-11)15(2)3/h6-8H,4-5H2,1-3H3,(H,13,16) |
InChI Key |
FZSDHSOYVWRJFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=N1)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


